4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione
Description
This compound belongs to a class of sulfur-containing tricyclic heterocycles with a complex fused-ring system. Its structure features a central 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene core modified with a 4-chlorophenyl ketone moiety and a 2-methylbenzyl substituent. The sulfanyl group bridges the ketone and tricyclic system, contributing to its unique electronic and steric properties. Synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of diones with amines or thiols, as exemplified in related spirocyclic systems . Characterization methods like IR, UV-Vis spectroscopy, and elemental analysis are critical for confirming its structure and purity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S2/c1-17-6-2-3-7-19(17)15-30-22-9-5-4-8-21(22)25-24(35(30,32)33)14-28-26(29-25)34-16-23(31)18-10-12-20(27)13-11-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASUZZTPAOWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other tricyclic sulfanyl-acetamide derivatives, differing primarily in substituent groups. Key analogues include:
*Estimated based on structural analogs. †Calculated using average atomic masses.
Key Observations :
- Lipophilicity : The 2-methylphenyl group in the target compound likely enhances membrane permeability compared to the 4-fluorophenyl or methoxy-substituted analogs .
- Bioactivity : The 4-chlorophenyl moiety, common across analogs, is associated with kinase inhibition and apoptosis induction in cancer cells .
- Synthetic Complexity : The target compound’s synthesis may require stringent control of reaction conditions to avoid side products, similar to spirocyclic systems .
Yield Comparison :
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